(3-Fluoro-4-iodophenyl)(morpholino)methanone
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Overview
Description
(3-Fluoro-4-iodophenyl)(morpholino)methanone is an organic compound that features a fluorine and iodine-substituted phenyl ring attached to a morpholino group via a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-4-iodophenyl)(morpholino)methanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-fluoro-4-iodoaniline and morpholine.
Formation of Intermediate: The 3-fluoro-4-iodoaniline undergoes a reaction with a suitable carbonyl source, such as phosgene or a phosgene equivalent, to form an intermediate isocyanate.
Final Product Formation: The intermediate isocyanate then reacts with morpholine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-Fluoro-4-iodophenyl)(morpholino)methanone can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less common.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by a different aryl or vinyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: Palladium catalysts and boronic acids or esters are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products vary depending on the nucleophile used.
Coupling Reactions: The major products are typically biaryl compounds with the morpholino group intact.
Scientific Research Applications
Chemistry
In chemistry, (3-Fluoro-4-iodophenyl)(morpholino)methanone is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the morpholino group can enhance the solubility and bioavailability of drug candidates. Additionally, the compound’s ability to undergo various chemical modifications makes it a versatile tool in drug discovery.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, where its unique chemical properties can impart desirable characteristics like increased durability or specific reactivity.
Mechanism of Action
The mechanism of action of (3-Fluoro-4-iodophenyl)(morpholino)methanone depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The morpholino group can facilitate binding to biological macromolecules, while the fluorine and iodine atoms can influence the compound’s electronic properties, affecting its reactivity and interaction with targets.
Comparison with Similar Compounds
Similar Compounds
(3-Bromo-4-iodophenyl)(morpholino)methanone: Similar structure but with a bromine atom instead of fluorine.
(3-Chloro-4-iodophenyl)(morpholino)methanone: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
(3-Fluoro-4-iodophenyl)(morpholino)methanone is unique due to the presence of both fluorine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the morpholino group makes it a valuable compound for various applications, offering a balance of reactivity, stability, and bioavailability.
Properties
IUPAC Name |
(3-fluoro-4-iodophenyl)-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FINO2/c12-9-7-8(1-2-10(9)13)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVDCWKTDSMOKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=C(C=C2)I)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FINO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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